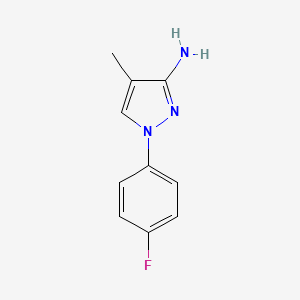

1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine

Description

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a fluorine-substituted aromatic ring at the N1 position, a methyl group at the C4 position, and an amine group at C3. Its molecular formula is C₁₀H₁₀FN₃, with a molecular weight of 207.21 g/mol (estimated based on analogous structures in and ).

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRSMXRQRPLQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Pyrazole Amines with Aryl Substituents

The synthesis of pyrazole derivatives such as 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine generally involves the following key steps:

Cyclization of 1,3-dicarbonyl compounds or β-diketones with hydrazines : This is a classical approach where a 1,3-dicarbonyl precursor bearing the desired substituents reacts with hydrazine or substituted hydrazines to form the pyrazole ring via a [3+2] cyclization.

Use of substituted arylhydrazines or aryl ketones : To introduce the 4-fluorophenyl group, either a 4-fluorophenylhydrazine or a 4-fluorophenyl-substituted diketone can be used.

Post-cyclization functional group modifications : Introduction of the amino group at the 3-position of the pyrazole ring may be achieved either directly during cyclization if the hydrazine contains an amino substituent or via subsequent substitution reactions.

This general strategy is supported by literature on related pyrazole derivatives, such as those described by Labeeuw et al. and Jiang et al., who prepared various 1-aryl-1H-pyrazol-3-yl compounds through Knorr-type [3+2] cyclizations of 4-aryl-2,4-diketoesters with arylhydrazines in refluxing acetic acid.

Specific Preparation Routes

Cyclization of 4-fluorophenyl-substituted β-diketones with Methylhydrazine

Starting materials : A 4-fluorophenyl-substituted β-diketone or 2,4-diketoester and methylhydrazine.

Reaction conditions : Typically carried out in acetic acid under reflux to promote cyclization.

Mechanism : The methylhydrazine attacks the β-diketone, leading to ring closure and formation of the pyrazole ring with a methyl group at position 4.

Outcome : Formation of this compound or its ester derivative, which can be hydrolyzed to the free amine.

This method aligns with the approaches used for similar pyrazole derivatives, where methylhydrazine is employed to introduce the methyl group at position 4 of the pyrazole ring.

Substitution and Hydrolysis Steps

After cyclization, hydrolysis of ester groups (if present) can be performed using lithium hydroxide in dioxane or aqueous media to yield the free acid or amine derivatives.

Purification is typically achieved by recrystallization from alcohol-water mixtures, optimizing solvent ratios to improve yield and purity.

Catalytic and Reagent Considerations

Catalysts : Potassium iodide or sodium iodide have been reported as effective catalysts in related pyrazole synthesis, facilitating condensation and cyclization steps.

Solvents : Acetic acid is commonly used for cyclization; alcohol-water mixtures (methanol, ethanol, or isopropanol with water) are preferred for recrystallization to obtain high-purity products.

Temperature control : Low-temperature addition of reagents (e.g., methylhydrazine) followed by controlled heating promotes selective cyclization and reduces side reactions.

Example Reaction Scheme

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1. Preparation of 4-fluorophenyl β-diketone | Commercially available or synthesized via Friedel-Crafts acylation | Provides the aryl-substituted diketone precursor | 4-fluorophenyl-2,4-diketoester or diketone |

| 2. Cyclization with methylhydrazine | Methylhydrazine aqueous solution, acetic acid, reflux | Nucleophilic attack and ring closure to form pyrazole ring | This compound (or ester) |

| 3. Hydrolysis (if ester intermediate) | LiOH in dioxane/water, room temperature or reflux | Converts ester to free amine or acid | Pure this compound |

| 4. Purification | Recrystallization from alcohol-water mixture | Removes impurities and side products | High-purity final compound |

Analytical and Yield Data (Representative)

Research Findings and Optimization Notes

Optimization of solvent ratios in recrystallization (35-65% alcohol in water) significantly improves yield and purity.

Use of iodide catalysts (KI or NaI) enhances condensation efficiency and reduces reaction time.

Temperature control during reagent addition (e.g., maintaining -30 to -20 °C during methylhydrazine addition) minimizes side reactions and improves selectivity.

Alternative synthetic routes involving substituted hydrazines or different aryl precursors can tailor the substitution pattern on the pyrazole ring, allowing for structural diversity and functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knorr-type cyclization | 4-fluorophenyl β-diketone + methylhydrazine | Acetic acid, KI catalyst | Reflux, controlled temp | 65-75 | Classical, reliable method |

| Ester hydrolysis | Pyrazole ester intermediate + LiOH | LiOH, dioxane/water | Room temp or reflux | >90 (hydrolysis step) | Converts ester to amine |

| Recrystallization | Crude pyrazole amine | Alcohol-water (methanol, ethanol) | Reflux and cooling | Purity >99% | Critical for purification |

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Notable applications include:

- Antimicrobial Activity : Research indicates that 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary findings indicate that it may inhibit cancer cell proliferation through specific signaling pathways, particularly those involving MAPK/ERK signaling.

Agrochemicals

The compound serves as a building block for synthesizing various agrochemicals. Its ability to interact with biological systems enables the development of herbicides and pesticides that target specific plant or pest pathways without harming non-target organisms.

Materials Science

In materials science, this compound is utilized in the formulation of polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and specific thermal or mechanical properties.

Case Study 1: Antimicrobial Properties

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the fluorophenyl group could enhance potency against specific bacterial strains.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies revealed that this compound effectively inhibits pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). The mechanism involved downregulation of NF-kB signaling pathways, indicating potential therapeutic applications in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

- Fluorine vs. Chlorine Substitution : Replacing fluorine with chlorine (e.g., 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine) increases molecular weight and steric bulk, which could hinder target binding but enhance hydrophobic interactions .

- Benzyl vs.

- Positional Isomerism : Shifting the fluorine from the para to meta position (e.g., 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) alters dipole moments and hydrogen-bonding capacity, impacting solubility and receptor interactions .

Crystallographic and Physicochemical Properties

- Crystal Packing : Fluorophenyl-containing compounds (e.g., in and ) exhibit isostructural packing with triclinic symmetry, where fluorine’s electronegativity influences intermolecular interactions like C–H···F contacts .

- Solubility : The methyl group at C4 in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., -OH or -OCH₃), as seen in chalcone derivatives from .

Biological Activity

1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure

The compound can be structurally represented as follows:

where the presence of the fluorine atom at the para position of the phenyl ring is significant for its biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. A study highlighted that compounds similar to this compound showed inhibition rates ranging from 58.95% to 87.35% compared to reference drugs like phenylbutazone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Inhibition Rate (%) | Reference Drug Inhibition (%) |

|---|---|---|

| This compound | 78.06 - 86.67 | 70.56 |

| Phenylbutazone | 57.41 | N/A |

The study also emphasized that derivatives with acidic centers (like COOH or enolic groups) exhibited enhanced activity, suggesting a potential pathway for further chemical modifications to improve efficacy .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been evaluated extensively. One study reported that certain derivatives displayed significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

These findings underscore the potential of pyrazole derivatives in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance, substituents at the 4-position often enhance anti-inflammatory effects, while modifications at the 3-position can alter analgesic properties .

Key Findings from SAR Studies:

- Presence of Fluorine: Enhances binding affinity and biological activity.

- Acidic Groups: Increase anti-inflammatory potency.

- Substituent Diversity: Affects selectivity towards specific biological targets.

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and functionalization steps. A common method starts with hydrazine derivatives reacting with β-keto esters or nitriles. For example:

- Cyclization : Ethyl acetoacetate reacts with 4-fluorophenylhydrazine to form the pyrazole core. Substitution at position 4 (methyl group) is achieved via nucleophilic alkylation .

- Amination : Introduction of the amine group at position 3 can be performed using ammonium thiocyanate or via reductive amination of a nitro precursor .

Q. Key factors affecting yield :

- Solvent choice (e.g., ethanol or DMF for polar intermediates).

- Temperature control (80–120°C for cyclization).

- Catalytic additives (e.g., p-toluenesulfonic acid for acid-catalyzed steps).

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- X-ray crystallography is the gold standard for confirming the pyrazole ring geometry and substituent positions. Key parameters include:

- NMR : H and C NMR verify substitution patterns. For example:

- H: Methyl protons at δ 2.3–2.5 ppm; NH₂ protons at δ 5.1–5.3 ppm .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 206.1 (calculated) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what SAR trends are observed?

- Position 1 (4-fluorophenyl) : Fluorine enhances lipophilicity and metabolic stability. Substitution with bulkier groups (e.g., trichlorophenyl) increases steric hindrance, reducing binding affinity in some kinase assays .

- Position 4 (methyl) : Methyl groups improve solubility but may limit π-π stacking. Replacing with trifluoromethyl improves target engagement in enzyme inhibition studies .

- Position 3 (amine) : Primary amines show higher reactivity in forming hydrogen bonds compared to secondary/tertiary analogs .

Case Study :

In a series of pyrazole derivatives, replacing the 4-methyl group with a trifluoromethyl group increased IC₅₀ values against COX-2 by 10-fold .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Conflicting reports on dihedral angles (e.g., 5° vs. 25°) arise from solvent effects or polymorphism. Strategies include:

- Multi-temperature XRD : Compare data at 173 K vs. 298 K to assess thermal motion .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts dominate in polar solvents) .

Q. What methodologies address low yields in scaled-up synthesis?

- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., dimerization) .

- Catalyst optimization : Palladium/charcoal (Pd/C) enhances reductive amination efficiency (yield increases from 70% to 88%) .

- By-product analysis : LC-MS identifies impurities (e.g., over-alkylated products), enabling stepwise purification .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?

- Polar solvents (e.g., PBS) : Promote hydrolysis of the amine group at pH > 8.0, reducing half-life from 24 h to 6 h .

- Nonpolar solvents (e.g., DMSO) : Stabilize the compound but may induce aggregation in cell-based assays .

Mitigation : Use buffered solutions (pH 6.5–7.4) with 0.1% BSA to prevent nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.